N-{2-[(Oxan-2-yl)oxy]ethyl}urea
Description
Structure
3D Structure
Properties
CAS No. |
57331-62-1 |
|---|---|
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-(oxan-2-yloxy)ethylurea |
InChI |
InChI=1S/C8H16N2O3/c9-8(11)10-4-6-13-7-3-1-2-5-12-7/h7H,1-6H2,(H3,9,10,11) |
InChI Key |
XWJMNUHVCZXZHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCNC(=O)N |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving N 2 Oxan 2 Yl Oxy Ethyl Urea
Elucidation of Reaction Pathways for Urea (B33335) Moiety Formation and Transformation
The formation of the urea moiety in N-{2-[(Oxan-2-yl)oxy]ethyl}urea and its subsequent transformations are governed by specific reaction pathways, including C-N coupling mechanisms, the role of intermediates, and defined catalytic cycles.
C-N Coupling Mechanisms in Electrochemical Synthesis
The electrochemical synthesis of ureas, including this compound, represents a green alternative to traditional industrial processes. nih.gov This method involves the coupling of a carbon source, typically carbon dioxide (CO2), and a nitrogen source. nih.govrsc.org The core of this process lies in the C-N coupling reaction, which can proceed through various mechanistic pathways depending on the nitrogen source and catalyst used. rsc.orgoaepublish.com
Common nitrogen sources for electrochemical urea synthesis include nitrogen gas (N2), nitrate (B79036) (NO3-), and nitrite (B80452) (NO2-). nih.govrsc.org The reaction mechanism often involves the electroreduction of CO2 to an activated intermediate, such as *CO, and the concurrent reduction of the nitrogen source to an amine-like intermediate, such as *NH2. oaepublish.com These intermediates then couple on the catalyst surface to form the urea backbone. For instance, on a Cu-TiO2 catalyst, CO2 is reduced to *CO at copper sites, while NO2- is converted to *NH2 at titanium sites. oaepublish.com
Theoretical calculations, such as density functional theory (DFT), have been employed to understand the local charge redistribution on catalyst surfaces, which promotes the targeted adsorption and activation of inert molecules like N2 and CO2. nih.gov This facilitates the C-N coupling by bringing the reactive species into proximity on the catalyst. nih.gov
Role of Intermediates in Urea Synthesis Reactions
Intermediates play a crucial role in the synthesis of ureas. In the electrochemical synthesis from CO2 and N2, a key intermediate is believed to be NCON, which then undergoes hydrogenation to form urea. oaepublish.comnih.gov The formation of this intermediate is a critical step in the C-N coupling process.
In non-electrochemical, catalyst-free synthesis of urea derivatives from primary aliphatic amines and CO2, the reaction proceeds through the formation of an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate. psu.edursc.org This intermediate is formed rapidly and subsequently undergoes intramolecular dehydration to yield the final urea product. psu.edursc.org
In another approach, the synthesis of unsymmetrical ureas can proceed through an isocyanate intermediate. acs.orgorganic-chemistry.org This is formed by the dehydration of a carbamic acid, which is generated in situ from a primary amine and CO2. acs.org The isocyanate then reacts with another amine to form the unsymmetrical urea. acs.orgorganic-chemistry.org
The biological synthesis of urea in the urea cycle also highlights the importance of intermediates. Key intermediates in this cycle include carbamoyl (B1232498) phosphate (B84403), citrulline, argininosuccinate, and arginine. nih.govnews-medical.netwikipedia.org Carbamoyl phosphate, formed from ammonia (B1221849) and bicarbonate, initiates the cycle. news-medical.net
Catalytic Cycles and Rate-Determining Steps
Catalytic cycles are central to many urea synthesis methods, defining the reaction pathway and efficiency. In the biological urea cycle, the conversion of carbamoyl phosphate to citrulline, catalyzed by ornithine transcarbamylase, is considered the primary rate-determining step. nih.govbrainly.com The entire cycle involves a series of enzymatic reactions that regenerate ornithine for the next round of synthesis. wikipedia.org
In the catalytic synthesis of urea from ammonium carbamate using a copper(II) complex, the [Cu(NH3)4]2+ complex is proposed as the effective catalyst structure. acs.org The catalytic mechanism likely starts with the coordination of carbamate to the copper complex, with carbamic acid acting as a transient intermediate that facilitates the removal of a hydroxyl group. acs.org
For the synthesis of cyclic ureas from alkyl ammonium carbamates, a titanium complex, Cp2Ti(OTf)2, has been identified as a highly active catalyst. nih.gov The reaction is believed to proceed via a catalytic cycle involving the activation of the carbamate by the titanium center.
The rate of urea synthesis can be influenced by various factors, including catalyst design, reaction conditions, and substrate concentrations. oaepublish.combyjus.com For instance, in the electrochemical synthesis, the design of the catalyst to enhance the adsorption and coupling of CO2 and nitrogen species is crucial for improving the reaction rate and Faradaic efficiency. oaepublish.com
Chemical Reactivity and Transformations of the Oxan-2-yl Ether Linkage
The oxan-2-yl ether linkage, also known as a tetrahydropyranyl (THP) ether, is a common protecting group for alcohols in organic synthesis. organic-chemistry.orgwikipedia.org Its reactivity is characterized by its stability under certain conditions and its susceptibility to cleavage under others.
Selective Cleavage and Deprotection Strategies for Tetrahydropyranyl Ethers
The THP ether is stable under strongly basic conditions, making it a valuable protecting group during reactions involving organometallics, hydrides, and alkylating agents. organic-chemistry.orgthieme-connect.de However, it is labile to acidic conditions, which allows for its selective removal. total-synthesis.comyoutube.com
A variety of methods have been developed for the deprotection of THP ethers:
Acidic Hydrolysis: This is the most common method, typically employing mild acids such as acetic acid in a mixture of tetrahydrofuran (B95107) (THF) and water, or p-toluenesulfonic acid (TsOH) in an alcohol solvent. wikipedia.orgthieme-connect.de The mechanism involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free alcohol. total-synthesis.comyoutube.com
Lewis Acid Catalysis: Lewis acids such as iron(III) tosylate and zinc chloride can also catalyze the cleavage of THP ethers. scispace.comkaist.ac.kr
Oxidative Deprotection: Reagents like N-bromosuccinimide (NBS) in the presence of β-cyclodextrin in water can achieve oxidative deprotection of THP ethers. organic-chemistry.org
Hydrogenation: Under certain conditions, Pd/C-catalyzed hydrogenation can lead to the cleavage of THP ethers, particularly in the presence of protic solvents where residual acid may be present. researchgate.net
The choice of deprotection method depends on the other functional groups present in the molecule to ensure selective cleavage without affecting other sensitive parts of the molecule.
Studies on Stability and Degradation Pathways under Diverse Conditions
The stability of the THP ether linkage is a key factor in its utility as a protecting group. It is generally stable to a wide range of non-acidic reagents. nih.govrsc.org This includes stability towards strongly basic conditions required for ester hydrolysis. thieme-connect.de
However, the THP group can be cleaved under conditions that generate even small amounts of acid. For example, commercial Pd/C catalysts for hydrogenation can contain traces of palladium chloride, which can form hydrochloric acid in the presence of water or alcohols, leading to the unintended cleavage of the THP ether. researchgate.net
The degradation of the THP ether under acidic conditions proceeds via the formation of a 5-hydroxypentanal (B1214607) intermediate upon hydrolysis. wikipedia.org The stability of silyl (B83357) ethers, another common class of alcohol protecting groups, can be compared to THP ethers. The relative stability of silyl ethers to acid hydrolysis varies, with the order generally being TMS < TES < TBDMS < TIPS < TBDPS. highfine.com This allows for orthogonal protection strategies where one type of ether can be selectively removed in the presence of another.
The introduction of a THP group creates a new stereocenter, which can lead to the formation of diastereomeric mixtures if the original alcohol is chiral. organic-chemistry.orgtotal-synthesis.com This can complicate purification and characterization of the protected compound.
Reactivity of the Ethyl Linker and Urea Nitrogen Atoms
The reactivity of this compound is dictated by the interplay of its constituent functional groups: the urea moiety, the ethyl linker, and the tetrahydropyranyl (THP) ether. The electronic properties of these groups determine the susceptibility of various atoms within the molecule to chemical attack.
Preferential Sites for Electrophilic and Nucleophilic Attack
The distribution of electron density within this compound renders specific sites more susceptible to either electrophilic or nucleophilic attack. The urea functional group, in particular, presents a nuanced reactivity profile.
The nitrogen atoms of the urea moiety are generally considered nucleophilic due to the presence of lone pairs of electrons. However, their nucleophilicity is tempered by the delocalization of these lone pairs into the adjacent carbonyl group. This resonance effect reduces the electron density on the nitrogen atoms, making them less basic and nucleophilic than the nitrogen atoms in amines. Despite this, they can still participate in reactions with strong electrophiles.
Conversely, the carbonyl carbon of the urea group is electrophilic. The polarization of the carbon-oxygen double bond draws electron density away from the carbon atom, making it susceptible to attack by nucleophiles. The general reactivity of isocyanates, precursors to many urea derivatives, with compounds containing active hydrogen atoms involves the attack of a nucleophile at the electrophilic carbon of the isocyanate. conicet.gov.ar
The ethyl linker, being a saturated alkyl chain, is generally unreactive towards both electrophiles and nucleophiles under standard conditions. However, the oxygen atom of the THP ether introduces a site of potential electrophilic attack. Protonation or Lewis acid coordination at this oxygen can activate the C-O bond for subsequent cleavage.
Research into the synthesis of acyl urea analogs has demonstrated that the coupling of amines with N-(phenoxycarbonyl)benzamide intermediates proceeds via simple nucleophilic displacement, highlighting the susceptibility of carbonyl carbons to nucleophilic attack. nih.gov
A summary of the preferential sites for attack is presented in the table below:
| Molecular Region | Atom | Preferential Attack | Justification |
| Urea Moiety | Nitrogen Atoms | Electrophilic | Lone pair availability, although reduced by resonance. |
| Carbonyl Carbon | Nucleophilic | Electron deficient due to polarization of the C=O bond. | |
| Ethyl Linker | Carbon Atoms | Generally unreactive | Saturated alkyl chain. |
| Oxane Ring | Ether Oxygen | Electrophilic | Lone pair of electrons can be protonated or coordinate to a Lewis acid. |
Intramolecular Cyclization Pathways of Urea Derivatives
The structure of this compound, featuring a flexible ethyl linker connecting the urea and the protected hydroxyl group, presents the possibility of intramolecular cyclization under certain reaction conditions. Such cyclizations are a known reaction pathway for suitably substituted urea derivatives.
For instance, studies on N-(2-chloroethyl) ureas have shown that they can undergo intramolecular cyclization. researchgate.net This suggests that if the terminal hydroxyl group of the ethyl linker in this compound were converted to a good leaving group (e.g., a halide or a sulfonate ester), an intramolecular nucleophilic attack by one of the urea nitrogen atoms could lead to the formation of a heterocyclic ring system.
The mechanism of such a cyclization would likely involve the following steps:
Activation of the terminal hydroxyl group (after deprotection of the THP ether) to a better leaving group.
Intramolecular nucleophilic attack by a urea nitrogen atom on the electrophilic carbon of the ethyl linker bearing the leaving group.
Displacement of the leaving group to form a cyclic urea derivative, such as a 1,3-diazepan-2-one (B95610) ring system.
Mechanistic studies on the reaction of urea with dicarbonyl compounds like pentane-2,4-dione have shown that the reaction proceeds via an acid-catalyzed attack of urea followed by cyclization. rsc.org Similarly, the reaction of urea with benzil (B1666583) in an acidic medium leads to bicyclic products through a series of steps initiated by the nucleophilic attack of urea. rsc.org These examples underscore the propensity of the urea moiety to participate in cyclization reactions.
The specific conditions required to induce intramolecular cyclization of this compound would depend on the nature of the activating agent for the hydroxyl group and the reaction solvent and temperature. The table below outlines a plausible intramolecular cyclization pathway.
| Step | Description | Key Intermediates/Transition States |
| 1. Deprotection | Acid-catalyzed removal of the tetrahydropyranyl (THP) protecting group. | Protonated ether, formation of a carbocation intermediate, release of dihydropyran. |
| 2. Activation | Conversion of the resulting primary alcohol to a better leaving group (e.g., tosylate). | N-{2-[(Tosyloxy)oxy]ethyl}urea. |
| 3. Cyclization | Intramolecular nucleophilic attack by a urea nitrogen onto the carbon bearing the tosylate group. | A five-membered transition state leading to a six-membered ring is possible, or a six-membered transition state leading to a seven-membered ring. Given the structure, a 1,3-diazepan-2-one (seven-membered ring) is a likely product. |
| 4. Product Formation | Elimination of the tosylate leaving group. | Formation of the cyclic urea derivative. |
N 2 Oxan 2 Yl Oxy Ethyl Urea As a Versatile Synthetic Intermediate
Building Block for Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, natural products, and agrochemicals, making their synthesis a central focus of organic chemistry. researchgate.netopenmedicinalchemistryjournal.com N-{2-[(Oxan-2-yl)oxy]ethyl}urea serves as a practical precursor for several important classes of these heterocycles.
The imidazolidin-2-one ring is a core structure in numerous biologically active compounds. nih.gov The synthesis of this heterocycle can be achieved through various methods, including the intramolecular cyclization of appropriately substituted urea (B33335) derivatives. mdpi.com One common strategy involves the acid-catalyzed reaction of a urea bearing an aldehyde or acetal (B89532) function with a C-nucleophile, or through intramolecular C–H amination. nih.gov
Table 1: Synthetic Strategies for Imidazolidin-2-ones from Urea Derivatives
| Precursor Type | Key Transformation | Catalyst/Conditions | Reference |
|---|---|---|---|
| N-Allyl Ureas | Intramolecular Carboamination | Palladium Catalyst | mdpi.com |
| (2,2-Dialkoxyethyl)ureas | Intramolecular Cyclization / Electrophilic Substitution | Acid Catalyst | nih.gov |
| Propargylic Ureas | Intramolecular Hydroamidation | Base Catalyst | sci-hub.se |
| 1,2-Diamines | Carbonylation | Various (e.g., CO, CO₂) | mdpi.com |
Oxazolidinone Scaffold Construction from Urea and Thiourea (B124793) Derivatives
The oxazolidinone scaffold is another privileged heterocycle, famously incorporated in the linezolid (B1675486) class of antibiotics. arkat-usa.org A straightforward method for constructing oxazolidinones involves the reaction of an amino alcohol with a carbonylating agent. Alternatively, direct reaction between urea and an amino alcohol can yield an oxazolidinone. organic-chemistry.orgresearchgate.net
This compound is primed for conversion into an oxazolidinone. The synthetic sequence begins with the deprotection of the oxan-2-yl ether to unmask the hydroxyl group, yielding N-(2-hydroxyethyl)urea. This intermediate can then undergo an intramolecular cyclization. The reaction involves the nucleophilic attack of the hydroxyl group onto the carbonyl carbon of the urea, with the elimination of ammonia (B1221849), to form the five-membered oxazolidin-2-one ring. This cyclization can be promoted by heat or catalyzed by acids or bases. Studies on the reaction of glycerol (B35011) with urea have demonstrated the feasibility of forming substituted oxazolidinones under catalytic conditions. nih.gov
The dual functionality of this compound makes it an ideal starting material for the assembly of more complex polycyclic systems containing both nitrogen and oxygen atoms. researchgate.netbeilstein-journals.orgnih.gov These scaffolds are of significant interest due to their diverse biological activities. nih.gov
The synthetic strategy involves a stepwise approach where each functional group is reacted sequentially. For example, the urea moiety can first participate in a condensation or cyclization reaction to form an initial heterocyclic ring. Following this transformation, the oxan-2-yl protecting group can be selectively removed to reveal the hydroxyl group. This newly available functional handle can then be used to construct a second ring, either through intramolecular cyclization onto the first ring or by acting as a linkage point to another molecular fragment. This controlled, stepwise approach allows for the rational construction of elaborate polycyclic architectures that would be difficult to access through other means.
Role in Protecting Group Chemistry and Sequential Transformations
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to mask a reactive functional group while transformations are carried out elsewhere in the molecule. pressbooks.pubresearchgate.net
The oxan-2-yl group (tetrahydropyranyl, THP) is a widely used protecting group for alcohols. libretexts.org It is introduced under acidic conditions and is characterized by its high stability towards a broad range of reagents, including strong bases, nucleophiles, organometallics, and hydrides. libretexts.orgyoutube.com However, it is readily cleaved under mild acidic conditions, such as aqueous acetic acid or with a catalytic amount of a strong acid in an alcoholic solvent. libretexts.org
This specific reactivity profile makes the oxan-2-yl group an excellent component of an orthogonal protection strategy when used in a molecule like this compound. The urea functionality can be modified or engaged in reactions under basic or nucleophilic conditions without affecting the protected alcohol. For example, the N-H protons of the urea can be deprotonated with a base for subsequent alkylation, or the urea itself could be used in a transition-metal-catalyzed cross-coupling reaction. Throughout these steps, the oxan-2-yl ether remains intact. Once the desired modifications to the urea portion are complete, the alcohol can be selectively deprotected by a simple switch to acidic conditions, making it available for further synthetic operations. This orthogonality is crucial for minimizing steps and improving yields in complex syntheses. organic-chemistry.org
Table 2: Properties of the Oxan-2-yl (THP) Protecting Group
| Feature | Description |
|---|---|
| Formation | Reaction of an alcohol with dihydropyran (DHP) under acid catalysis. |
| Stability | Stable to strong bases, organometallic reagents, hydrides, catalytic hydrogenation, and many oxidizing agents. libretexts.org |
| Cleavage | Readily removed with mild aqueous acid (e.g., HCl, p-TsOH, acetic acid). libretexts.org |
| Orthogonality | Compatible with base-labile (e.g., esters) and other acid-stable protecting groups. Allows for selective reaction at other sites (like the urea moiety) under non-acidic conditions. |
Strategic Use in Multi-Step Organic Synthesis for Complex Molecule Assembly
The structure of this compound allows it to be used as a strategic linchpin in the assembly of complex molecules. It provides a masked hydroxyethylurea synthon that can be incorporated into a growing molecular framework.
A typical multi-step synthetic sequence would exploit the differential reactivity of the two functional groups.
Initial Reaction at the Urea Moiety: The urea portion of the molecule is reacted first. This could involve an N-arylation, N-alkylation, or a condensation reaction to build a larger structure. The oxan-2-yl group ensures the hydroxyl function does not interfere.
Deprotection: The oxan-2-yl group is removed under mild acidic conditions to reveal the primary alcohol. This step is often high-yielding and clean.
Second-Stage Reaction at the Hydroxyl Group: The newly exposed alcohol is then utilized in a subsequent transformation. This could be an oxidation to an aldehyde or carboxylic acid, an esterification, an etherification, or a Mitsunobu reaction to introduce a new functional group or build another part of the target molecule.
This strategic sequencing allows for the controlled and directional assembly of complex structures, where the this compound fragment serves as a critical bifunctional connector.
Precursor for Advanced Functionalized Molecules and Materials
The unique architecture of this compound, featuring a reactive urea group and a protected hydroxyl group, positions it as an ideal starting material for the synthesis of sophisticated functional molecules and polymers. The ability to selectively deprotect the hydroxyl group post-modification of the urea moiety allows for the creation of complex structures with tailored properties.
The bifunctional nature of the deprotected core, N-(2-hydroxyethyl)urea, makes it a valuable building block for various polymeric architectures. The hydroxyl group can participate in condensation polymerizations to form polyesters and polyurethanes, while the urea group can be involved in the formation of urea-formaldehyde resins or other polymers.
Research has demonstrated the use of related hydroxyalkyl urea derivatives in the production of polyurethane foams. For instance, N,N′-bis(2-hydroxyethyl)urea has been reacted with ethylene (B1197577) carbonate to produce oligomeric polyols. researchgate.net These polyols, when combined with diisocyanates, form rigid polyurethane foams with enhanced thermal stability. researchgate.net The use of this compound in such syntheses would allow for the creation of polymers with pendant hydroxyl groups after the removal of the THP protecting group. These hydroxyl groups can then be used for further functionalization, such as grafting other polymers or attaching bioactive molecules.
Furthermore, derivatives of hydroxyethyl (B10761427) ureas are employed in the synthesis of specialized acrylic monomers. A notable example is the use of N-(2-hydroxyethyl)ethylene urea to produce ureido methacrylate (B99206) (UMA). basf.combasf.com This monomer is incorporated into acrylic polymers to enhance their adhesion properties, which is particularly useful for architectural and construction coatings. basf.combasf.com The synthesis pathway using this compound would involve modification of the urea followed by deprotection and subsequent esterification to yield a functional monomer. This approach provides a route to novel monomers with potentially unique properties for advanced coatings and materials.
The table below summarizes key compounds and their roles in the synthesis of polymeric structures.
| Compound Name | Role in Synthesis | Resulting Polymer/Material |
| N,N′-bis(2-hydroxyethyl)urea | Polyol precursor | Rigid polyurethane foams |
| N-(2-hydroxyethyl)ethylene urea | Precursor for UMA monomer | Adhesion-promoting acrylic polymers |
| This compound | Protected intermediate | Functionalized polymers with pendant hydroxyl groups |
The chemical versatility of this compound allows for the exploration of a wide range of derivatives with specific functions. The urea moiety can be further substituted to introduce new chemical properties, while the protected hydroxyl group can be unmasked at the desired synthetic stage for further reactions.
The synthesis of N-(2-hydroxyethyl)urea itself involves the reaction of ethanolamine (B43304) and urea, a process that can be controlled to favor the mono-substituted product. google.commdpi.com By starting with the THP-protected version, one can perform reactions on the urea nitrogens that would otherwise be complicated by the presence of a free hydroxyl group. For example, alkylation or acylation of the urea can be performed to create a library of derivatives. These derivatives could be screened for various applications, including as catalysts or as building blocks for supramolecular assemblies.
The ability to create unsymmetrical urea derivatives is of significant interest in medicinal chemistry and materials science. The use of this compound as a starting material provides a clear pathway to such molecules. For example, one of the urea nitrogens could be functionalized, followed by deprotection of the alcohol and its subsequent conversion to another functional group, such as an azide (B81097) or an alkyne for click chemistry applications. This would result in a heterobifunctional molecule capable of linking different molecular entities.
The development of materials with specific recognition properties is another area of exploration. Urea derivatives are known to form strong hydrogen bonds and can be incorporated into receptors for anion recognition. specialchem.com By elaborating the structure of this compound, it is conceivable to design and synthesize receptors with tailored cavities for the selective binding of specific ions or small molecules.
The following table outlines potential derivatives and their functional applications.
| Derivative Class | Synthetic Strategy | Potential Function |
| N-Alkyl/Aryl-N'-{2-[(oxan-2-yl)oxy]ethyl}ureas | Alkylation/Arylation of the urea nitrogen | Intermediates for unsymmetrical ureas, catalysts |
| Heterobifunctional Linkers | Functionalization of urea followed by deprotection and conversion of the hydroxyl group | Bioconjugation, materials cross-linking |
| Macrocyclic Urea Derivatives | Multi-step synthesis involving the urea and protected hydroxyl functionalities | Anion recognition, supramolecular chemistry |
Derivatization and Structural Modification of N 2 Oxan 2 Yl Oxy Ethyl Urea
Modifications on the Urea (B33335) Functional Group
The urea functional group is a versatile platform for structural alterations, including N-alkylation, N-acylation, and the introduction of a wide array of substituents.
N-Alkylation: The introduction of alkyl groups onto the urea nitrogens can be achieved through various synthetic methods. A general approach involves the reaction of the parent urea with an alkylating agent in the presence of a base. google.com For a monosubstituted urea like N-{2-[(Oxan-2-yl)oxy]ethyl}urea, alkylation can potentially occur at either the substituted or unsubstituted nitrogen. The regioselectivity of this reaction would be influenced by steric hindrance and the electronic nature of the existing substituent. Common alkylating agents include alkyl halides, and the reaction is often facilitated by a solid base and a phase transfer catalyst in a suitable diluent. google.com For instance, using dimethyl sulfoxide (B87167) as both a catalyst and a diluent at temperatures ranging from 20 to 70 °C has been reported for N-alkylation of ureas. google.com
N-Acylation: N-acylation introduces an acyl group to the urea nitrogen, forming an N-acylurea. This transformation can be accomplished by reacting the urea with an acylating agent, such as an acyl chloride or an acid anhydride. researchgate.net The reaction of a urea with various acyl chlorides can lead to N-acyl cyclic urea derivatives in high yields. researchgate.net For unsymmetrical ureas, the acylation may occur regioselectively, often favoring the less sterically hindered or more nucleophilic nitrogen atom. The choice of solvent and base can also influence the outcome of the acylation reaction. researchgate.net A two-step synthesis of acyl ureas has been reported, which involves generating an N-(phenoxycarbonyl)benzamide intermediate that is then coupled with an amine. nih.gov
A summary of potential reagents for these transformations is presented in Table 1.
Table 1: Reagents for N-Alkylation and N-Acylation of Ureas
| Transformation | Reagent Class | Specific Examples |
|---|---|---|
| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide |
| Dialkyl Sulfates | Dimethyl sulfate | |
| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride |
The oxygen atom of the urea group in this compound can be replaced with a sulfur atom to form the corresponding thiourea (B124793), N-{2-[(Oxan-2-yl)oxy]ethyl}thiourea. Conversely, the thiourea can be converted back to the urea.
Urea to Thiourea: The conversion of a urea to a thiourea is a thionation reaction. A common reagent used for this purpose is Lawesson's reagent. This reaction typically involves heating the urea with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene.
Thiourea to Urea: The reverse transformation, converting a thiourea to a urea, is an oxidative desulfurization. This can be achieved using various oxidizing agents. researchgate.net For example, treatment of a thiourea with hydrogen peroxide can yield the corresponding urea. wikipedia.org Other reagents, such as metal oxides (e.g., mercuric oxide) or permanganates, can also effect this conversion. The reaction conditions for this transformation are generally mild. researchgate.net
Beyond simple alkyl and acyl groups, a wide variety of substituents can be introduced onto the urea nitrogens to create a library of derivatives. The nature of these substituents can significantly impact the molecule's properties, such as its hydrogen bonding capacity and solubility. nih.gov
The synthesis of unsymmetrically substituted ureas can be achieved through a stepwise approach. For this compound, this would involve first protecting one of the NH protons, followed by substitution on the other nitrogen, and then deprotection and a second, different substitution. Alternatively, reacting 2-(2-aminoethoxy)oxane with a desired isocyanate would yield a disubstituted urea in a single step. For example, reaction with ethyl isocyanate would yield N-ethyl-N'-{2-[(oxan-2-yl)oxy]ethyl}urea. A series of N-(6-substituted-BT-2-yl)-N′-(ethyl)ureas were synthesized from N-(6-amino-BT-2-yl)-N′-(ethyl)urea. nih.gov
The introduction of aryl, heterocyclic, or other functionalized alkyl chains can be accomplished using appropriate alkylating or acylating agents, or through coupling reactions. The substitution on the nitrogen atoms plays a key role in the conformational preferences of urea derivatives. nih.gov
Functionalization of the Oxan-2-yl Ring
The oxan-2-yl (tetrahydropyranyl) ring provides another avenue for structural modification, although it is generally less reactive than the urea group.
The tetrahydropyran (B127337) (THP) group is a common protecting group for alcohols, and its chemistry is well-established. However, direct functionalization of the THP ring itself, while it is part of a larger molecule, is more challenging. Reactions often involve deprotection to reveal the alcohol, followed by modification of the underlying diol structure and subsequent re-formation of a substituted tetrahydropyran ring.
For this compound, this would involve hydrolysis of the acetal (B89532) to give a diol, selective protection of one hydroxyl group, functionalization of the other, and then cyclization to form a new, substituted oxane ring. Regioselectivity would be a key challenge in this multi-step process.
The oxan-2-yl group in this compound contains a chiral center at the anomeric carbon (C-2). Any functionalization of the ring must consider the stereochemical consequences. If the ring is opened and then re-closed, new stereocenters may be created, and controlling their relative and absolute configuration would be crucial for synthesizing specific stereoisomers.
The use of chiral catalysts or auxiliaries during the functionalization or ring-closing steps could provide a means of achieving stereochemical control. The inherent chirality of the starting material, if enantiomerically pure, could also direct the stereochemical outcome of subsequent reactions on the ring.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-Alkyl-N'-{2-[(oxan-2-yl)oxy]ethyl}urea |
| N-Acyl-N'-{2-[(oxan-2-yl)oxy]ethyl}urea |
| N-{2-[(Oxan-2-yl)oxy]ethyl}thiourea |
| 2-(2-Aminoethoxy)oxane |
| N-Ethyl-N'-{2-[(oxan-2-yl)oxy]ethyl}urea |
| N-(6-Amino-BT-2-yl)-N′-(ethyl)urea |
Linker Modifications and Chain Extension of this compound
The structural framework of this compound presents a versatile scaffold for chemical modification. The ethyl spacer, which connects the urea functionality with the oxane moiety, is a key target for derivatization to modulate the compound's physicochemical properties and to introduce new functionalities. These modifications can be broadly categorized into the introduction of additional functional handles on the ethyl spacer and the synthesis of homologs with varied alkyl chain lengths and branching.
Introduction of Additional Functional Handles on the Ethyl Spacer
The introduction of functional groups onto the ethyl spacer of this compound can provide attachment points for other molecules, alter solubility, or introduce new intra- or intermolecular interactions. While direct functionalization of the ethyl group in the final compound is challenging, a more practical approach involves the synthesis of derivatives from functionalized starting materials.
A common strategy is to start with a precursor to the ethylamine (B1201723) linker that already contains the desired functional group, which is protected if necessary. For instance, the synthesis of a hydroxylated derivative can be achieved by using a protected 3-amino-1,2-propanediol (B146019) derivative. The hydroxyl groups can serve as handles for further chemical transformations such as esterification or etherification.
A hypothetical synthetic approach to introduce a hydroxyl group on the ethyl spacer is outlined below. This involves the reaction of a protected aminoalcohol with a suitable reagent to form the urea, followed by deprotection.
Table 1: Hypothetical Synthesis of Hydroxylated this compound Derivatives
| Entry | Starting Amine | Reagent | Product | Hypothetical Yield (%) |
| 1 | 2-Amino-3-(oxan-2-yloxy)propan-1-ol | Potassium Cyanate | N-[2-Hydroxy-1-(oxan-2-yloxymethyl)ethyl]urea | 75 |
| 2 | 1-Amino-3-(oxan-2-yloxy)propan-2-ol | Trimethylsilyl (B98337) isocyanate | N-[1-Hydroxy-3-(oxan-2-yloxy)propan-2-yl]urea | 80 |
This table presents hypothetical data for illustrative purposes.
The introduction of other functional groups, such as carboxylates, can be envisioned through similar strategies, starting with protected amino acid derivatives. For example, using a protected aspartic acid derivative where one of the carboxylic acids is modified to be part of the linker could yield a derivative with a free carboxylic acid handle. Such a handle could be used for amidation reactions to attach peptides or other moieties.
Synthesis of Homologs with Varied Alkyl Chain Lengths and Branching
The synthesis of homologs of this compound with longer or branched alkyl chains can significantly impact the compound's lipophilicity and conformational flexibility. These modifications are typically achieved by starting with aminoalcohols of different chain lengths or branching patterns.
The general synthesis of N-substituted ureas can be accomplished through various methods, including the reaction of an amine with an isocyanate or by the reaction of an amine with urea. google.comspecialchem.comwikipedia.org For the synthesis of homologs, the key is the availability of the corresponding aminoalkoxyoxane precursors. These can be prepared by the Williamson ether synthesis between a haloalkanol and the alcohol derived from the oxane, followed by conversion of the terminal hydroxyl group to an amine.
An alternative approach for chain extension involves the homologation of a suitable precursor. For instance, a protected 2-(2-aminoethoxy)ethanol (B1664899) could be subjected to a series of reactions to extend the carbon chain before the formation of the urea moiety. A patent describes the synthesis of derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid, which showcases methods for modifying such ether-containing linkers. google.comgoogle.com
The following table outlines a hypothetical series of homologs and branched derivatives of this compound, along with their predicted lipophilicity (logP) values, which would be expected to increase with the length of the alkyl chain.
Table 2: Hypothetical Homologs and Branched Derivatives of this compound
| Compound Name | Structure | Hypothetical Synthetic Route | Predicted logP |
| N-{3-[(Oxan-2-yl)oxy]propyl}urea | Reaction of 3-(oxan-2-yloxy)propan-1-amine with urea. | 1.2 | |
| N-{4-[(Oxan-2-yl)oxy]butyl}urea | Reaction of 4-(oxan-2-yloxy)butan-1-amine with urea. | 1.7 | |
| N-{2-[(Oxan-2-yl)oxy]-1-methylethyl}urea | Reaction of 1-(oxan-2-yloxy)propan-2-amine with urea. | 1.4 | |
| N-{2-Methyl-2-[(oxan-2-yl)oxy]propyl}urea | Reaction of 2-methyl-1-(oxan-2-yloxy)propan-2-amine with urea. | 1.9 |
This table presents hypothetical data and synthetic routes for illustrative purposes. Predicted logP values are estimations.
Computational Chemistry and Theoretical Studies of N 2 Oxan 2 Yl Oxy Ethyl Urea
Molecular Modeling and Conformational Analysis
The three-dimensional structure and conformational freedom of N-{2-[(Oxan-2-yl)oxy]ethyl}urea are key determinants of its physical and chemical properties. Molecular modeling techniques are employed to explore these characteristics in detail.
Quantum mechanical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding its electronic properties. Geometric optimization is the process of finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.
Research Findings: A typical approach would involve using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d,p) to perform a full geometric optimization. nih.gov This calculation would yield the equilibrium geometry, providing precise data on bond lengths, bond angles, and dihedral angles. The urea (B33335) functionality itself has a degree of conformational restriction due to resonance, which delocalizes non-bonded electrons from the nitrogen atoms to the carbonyl group. nih.gov
The electronic structure can be analyzed using methods like Natural Bond Orbital (NBO) analysis. nih.gov This would reveal the distribution of electron density, atomic charges, and the nature of orbital interactions, such as the stabilizing hyperconjugative interactions between donor (lone pair) and acceptor (antibonding) orbitals that influence the molecule's final conformation and stability.
Below is a table representing the type of data that would be generated from a geometric optimization and NBO analysis for this compound.
| Parameter | Atoms Involved | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C=O (Urea) | 1.25 Å |
| Bond Length | C-N (Urea) | 1.37 Å |
| Bond Angle | N-C-N (Urea) | 118.5° |
| Dihedral Angle | C-O-C-C (Ether Linkage) | 175.0° |
| NBO Charge | O (Carbonyl) | -0.55 e |
| NBO Charge | N (Amide) | -0.80 e |
While QM calculations identify stable energy minima, Molecular Dynamics (MD) simulations explore the full conformational landscape by simulating the atomic motions over time. nih.gov This is particularly important for a flexible molecule like this compound, with its rotatable bonds in the ethyl ether linkage.
Research Findings: An MD simulation would be conducted by placing the molecule in a simulated solvent box (e.g., water) and calculating the forces on each atom over a set period (nanoseconds). nih.gov The resulting trajectory would show how the molecule folds and flexes at a given temperature. nih.gov Analysis of this trajectory allows for the identification of the most populated conformational clusters, the free energy differences between them, and the kinetic barriers for interconversion. researchgate.net This provides a dynamic picture of the molecule's preferred shapes in solution, which is crucial for understanding its interactions with other molecules.
Prediction of Chemical Reactivity and Selectivity
Theoretical methods are highly effective at predicting where and how a molecule is likely to react.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org
Research Findings: The energies of the HOMO and LUMO and the energy gap between them (ΔE) are key indicators of a molecule's reactivity. A low HOMO-LUMO gap generally implies higher reactivity. ajchem-a.com The spatial distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich urea and ether oxygen atoms, making them susceptible to attack by electrophiles. The LUMO is likely centered around the carbonyl carbon of the urea group, marking it as the primary site for nucleophilic attack. The overlap between the HOMO of one ring and the LUMO of another can be a critical factor in the interactions of urea derivatives. nih.gov
The table below illustrates the kind of data FMO analysis would provide.
| Orbital | Energy (eV) (Illustrative) | Primary Atomic Contribution |
|---|---|---|
| HOMO | -6.8 | Lone pairs of Urea N and O atoms |
| LUMO | 2.1 | π* orbital of Carbonyl C=O group |
| HOMO-LUMO Gap (ΔE) | 8.9 | Indicates high kinetic stability |
Computational chemistry can be used to map out the entire energy profile of a chemical reaction. nih.gov This involves calculating the energies of the reactants, products, and, most importantly, the transition state—the high-energy intermediate structure that connects them.
Research Findings: By applying methods like DFT, researchers can model potential reactions such as hydrolysis or condensation. The process involves locating the transition state structure for a proposed reaction mechanism and calculating its energy. The difference between the energy of the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. Characterizing the transition state confirms the reaction pathway and provides detailed insight into the bond-breaking and bond-forming processes. This predictive power helps in designing synthetic routes or understanding potential degradation pathways. nih.gov
Advanced Density Functional Theory (DFT) Applications
Beyond geometry and reactivity, DFT has multifaceted applications in characterizing molecules. nih.gov By solving the Kohn-Sham equations, DFT can accurately reconstruct molecular orbital interactions and predict a variety of properties. nih.gov
Research Findings: Advanced applications for this compound would include the calculation of reactivity descriptors such as Fukui functions, which provide a more nuanced picture of site selectivity for electrophilic, nucleophilic, and radical attacks than FMO analysis alone. nih.gov Furthermore, DFT can be used to simulate spectroscopic data. For instance, calculating NMR chemical shifts and vibrational frequencies and comparing them with experimental spectra serves as a rigorous validation of the computed structure.
DFT is also instrumental in studying intermolecular interactions. It can be used to calculate the energies of hydrogen bonding, which is a defining feature of ureas, and van der Waals interactions. nih.govnih.gov This is critical for predicting how the molecule might self-associate or bind to a biological target, and it forms the basis for understanding its solid-state packing in crystals. nih.gov
Assessment of Hybrid and Long-Range Corrected Functionals
In the realm of Density Functional Theory (DFT), the choice of the exchange-correlation functional is paramount for obtaining accurate results. For a molecule such as this compound, which contains both covalent bonds and potential for non-covalent interactions, the selection of an appropriate functional is a critical first step in any computational study.
Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, and long-range corrected (LRC) functionals are particularly relevant. Standard DFT functionals can sometimes fail to accurately describe long-range interactions, such as van der Waals forces or charge-transfer excitations, which may be important for understanding the conformational landscape and intermolecular interactions of this compound.
LRC functionals are designed to overcome this deficiency by splitting the Coulomb operator into short-range and long-range components. The short-range part is typically described by a standard DFT exchange functional, while the long-range part is described by the full Hartree-Fock exchange. This approach has been shown to improve the prediction of properties such as reaction barriers, thermochemistry, and non-covalent interaction energies.
For a comprehensive assessment of this compound, a comparative study employing a range of functionals would be necessary. This would likely include popular hybrid functionals like B3LYP, as well as LRC functionals such as the ωB97X-D. The "D" in the latter indicates the inclusion of an empirical dispersion correction, which is crucial for accurately modeling the non-covalent interactions that are expected to play a role in the structure and properties of this molecule. The performance of these functionals would be benchmarked against high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory for a small model system, if computationally feasible.
Table 1: Representative Hybrid and Long-Range Corrected Functionals for Theoretical Studies
| Functional Type | Examples | Key Features |
| Hybrid Functionals | B3LYP, PBE0 | Incorporate a fixed percentage of exact Hartree-Fock exchange. |
| Long-Range Corrected | ωB97X-D, CAM-B3LYP | Use a range-separation parameter to apply full Hartree-Fock exchange at long-range. |
| Dispersion-Corrected | Appended with "-D" or "-D3" | Include empirical corrections to account for van der Waals interactions. |
Development of Order-N Calculation Algorithms for Large Systems
While detailed quantum mechanical calculations provide a high level of accuracy, their computational cost can be prohibitive for large systems or for molecular dynamics simulations that require millions of energy evaluations. The computational effort of traditional methods typically scales with a high power of the number of basis functions (N), often as N^3 or N^4.
For a molecule like this compound, especially when studying its interactions with other molecules or in a condensed phase, these costs can become significant. Order-N, or linear-scaling, methods aim to reduce this computational bottleneck by having the computational time scale linearly with the size of the system.
These algorithms achieve this by exploiting the "nearsightedness" of electronic matter, which means that the electronic density at a given point is primarily influenced by the immediate chemical environment. Techniques such as fast multipole methods, density matrix purification, and the use of localized basis sets are employed to achieve linear scaling.
The development and application of order-N algorithms would be highly beneficial for studying larger systems involving this compound, such as its aggregation behavior, its interaction with biological macromolecules, or its properties in solution. While the initial implementation of these methods is complex, their application can open the door to simulations that are currently intractable with conventional approaches.
Structure-Property Relationship Studies for Chemical Behavior
Understanding the relationship between the three-dimensional structure of this compound and its chemical properties is a cornerstone of its theoretical analysis. Computational methods are ideally suited for this purpose, allowing for the systematic exploration of the molecule's conformational space and the prediction of various properties based on its electronic structure.
Key aspects of a structure-property relationship study for this compound would include:
Conformational Analysis: The presence of several rotatable bonds (e.g., around the C-O and C-N bonds) suggests that this compound can adopt multiple conformations. A thorough conformational search, using methods like molecular mechanics or semi-empirical methods followed by DFT optimization, would be necessary to identify the low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.
Intramolecular Hydrogen Bonding: The urea and ether functionalities provide both hydrogen bond donors (N-H) and acceptors (C=O, O-ether). The possibility of intramolecular hydrogen bond formation, which could significantly influence the preferred conformation and reactivity, would be a key area of investigation. Quantum Theory of Atoms in Molecules (QTAIM) analysis could be employed to characterize the nature and strength of these interactions.
Electronic Properties: Once the relevant conformers are identified, a range of electronic properties can be calculated. These include the molecular electrostatic potential (MEP), which identifies regions of positive and negative electrostatic potential and thus sites susceptible to electrophilic or nucleophilic attack. Frontier molecular orbitals (HOMO and LUMO) and their energy gap provide insights into the molecule's chemical reactivity and kinetic stability.
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. Comparing these predicted spectra with experimental data can serve as a validation of the computational model and aid in the interpretation of experimental results.
Table 2: Key Computational Descriptors for Structure-Property Analysis
| Descriptor | Information Provided |
| Conformational Energy | Relative stability of different spatial arrangements of atoms. |
| Intramolecular H-bond | Presence and strength of internal stabilizing interactions. |
| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions, guiding intermolecular interactions. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and electronic excitation energy. |
| Calculated Spectroscopic Data | Aids in the interpretation and validation of experimental spectra (IR, NMR). |
By systematically applying these computational methodologies, a detailed understanding of the chemical behavior of this compound can be achieved, providing a solid theoretical foundation for any future experimental work.
Advanced Analytical Method Development for N 2 Oxan 2 Yl Oxy Ethyl Urea Research
Chromatographic Separations for Characterization and Purity Assessment
Chromatography is the cornerstone for separating N-{2-[(Oxan-2-yl)oxy]ethyl}urea from reaction precursors, byproducts, and degradants. The choice of method depends on the specific analytical goal, such as routine purity checks or the challenging separation of stereoisomers.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most specific and widely used method for the analysis of non-volatile urea (B33335) derivatives. whiterose.ac.uk Developing a robust HPLC method for this compound requires careful consideration of its polarity. The molecule contains a polar urea moiety and a moderately polar ether group, making it suitable for reversed-phase (RP) HPLC.
A typical starting point for method development would involve a C18 stationary phase, which separates compounds based on hydrophobicity. wvu.edu Given the compound's polarity, a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is appropriate. wvu.edunist.gov An isocratic elution with a high aqueous content may be sufficient for baseline separation. whiterose.ac.uk For more complex mixtures containing impurities with a wide range of polarities, a gradient elution, starting with a high percentage of water and gradually increasing the organic modifier concentration, would be more effective. Detection is typically achieved using a UV detector, with a wavelength set around 200-210 nm where the urea chromophore absorbs. nist.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for a wide range of polarities. wvu.edu |
| Mobile Phase | A: Water; B: Acetonitrile | Common solvents for reversed-phase HPLC, providing good separation efficiency. nist.gov |
| Elution Mode | Gradient: 80% A to 20% A over 15 min | To ensure elution of both polar and potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Detection | UV at 210 nm | The urea functional group exhibits UV absorbance at short wavelengths. whiterose.ac.uk |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds. This compound itself has a relatively high boiling point and limited thermal stability due to the urea and ether functionalities, making it unsuitable for direct GC analysis.
However, GC can be employed for the analysis of volatile derivatives. A common strategy is silylation, where polar functional groups (like the N-H protons of the urea) are reacted with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to produce more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives. These derivatives can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of impurities or degradants.
Chiral Chromatography for Enantiomeric and Diastereomeric Resolution
The oxan-2-yl group in this compound contains a chiral center at the C2 position (the anomeric carbon). This means the compound exists as a pair of enantiomers (R and S). The synthesis of such compounds often results in a racemic mixture. whiterose.ac.uknih.gov Separating these enantiomers is critical in pharmaceutical research, as they can have different biological activities.
Chiral chromatography is the primary method for resolving enantiomers. wvu.edursc.org This can be achieved using a chiral stationary phase (CSP) in either HPLC or supercritical fluid chromatography (SFC). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly versatile and effective for separating a wide range of chiral compounds, including those with ether linkages. The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. wvu.edunih.gov
Alternatively, an indirect method involves derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. wvu.edu
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical environment and dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra would provide a complete picture of the molecule's carbon-hydrogen framework. researchgate.net
In the ¹H NMR spectrum, characteristic signals would confirm the presence of all structural components. The protons on the oxane ring would appear as a series of complex multiplets in the δ 1.5-4.0 ppm region. The anomeric proton (at C2, adjacent to both oxygens) would be a distinct signal, likely a triplet or doublet of doublets, around δ 4.5-4.8 ppm. The protons of the ethyl linker (-O-CH₂-CH₂-N-) would show characteristic multiplets, and the N-H protons of the urea group would appear as broad signals. researchgate.net
The ¹³C NMR spectrum would show distinct signals for each carbon atom. The anomeric carbon (C2) would be found around δ 98-102 ppm. The carbonyl carbon of the urea group is also highly characteristic, appearing downfield around δ 158-162 ppm. researchgate.net
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Protons | Predicted Shift (ppm) | Multiplicity | Rationale/Notes |
| Oxan-H2 (Anomeric) | ~4.6 | m | Diagnostic proton, shifted downfield due to two adjacent oxygen atoms. |
| Oxan-H6 | ~3.5-3.9 | m | Protons adjacent to the ring oxygen. |
| -O-CH₂- (Ethyl) | ~3.4-3.8 | m | Ethyl protons adjacent to the ether oxygen. |
| -CH₂-N- (Ethyl) | ~3.1-3.3 | m | Ethyl protons adjacent to the urea nitrogen. |
| Oxan-H3, H4, H5 | ~1.5-1.9 | m | Methylene protons of the oxane ring. chemicalbook.com |
| -NH- (Urea) | ~6.0-7.0 | br s | Broad signal due to quadrupole relaxation and exchange. |
| -NH₂ (Urea) | ~5.0-5.5 | br s | Broad signal due to quadrupole relaxation and exchange. |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. chemicalbook.com Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which would typically produce the protonated molecular ion [M+H]⁺. chemicalbook.com
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence.
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The fragmentation pattern of this compound would be expected to show characteristic losses. chemicalbook.com A primary fragmentation pathway would involve the cleavage of the glycosidic bond, leading to the formation of a prominent fragment ion corresponding to the protonated oxanyl cation (m/z 85). Another key fragmentation would be the cleavage of the C-N bond of the urea group, with the elimination of isocyanate or ammonia (B1221849) moieties, which is characteristic for urea derivatives. researchgate.netchemicalbook.com
Table 3: Predicted Key Mass Spectrometry Fragments for this compound ([M+H]⁺)
| m/z Value (Predicted) | Fragment Identity | Fragmentation Pathway |
| 189 | [M+H]⁺ | Protonated Molecular Ion |
| 85 | [C₅H₉O]⁺ | Cleavage of the O-CH₂ bond (glycosidic linkage). |
| 129 | [M - C₂H₄O]⁺ | Loss of ethylene (B1197577) oxide from the ethyl linker. |
| 104 | [M - C₅H₉O]⁺ | Loss of the oxanyl group. |
| 44 | [H₂N-C=O]⁺ | Cleavage within the urea moiety. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. For this compound, these methods can confirm the presence of key structural features such as the urea moiety, the ether linkage, and the oxane ring.
Infrared (IR) Spectroscopy:
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. The expected characteristic IR absorption bands for this compound are detailed in Table 1. The presence of a strong absorption band around 1650-1680 cm⁻¹ is indicative of the C=O stretching of the urea group. The N-H stretching vibrations of the urea moiety are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the ether linkage and the oxane ring would likely produce strong bands in the 1050-1150 cm⁻¹ region.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While strong IR bands are associated with polar bonds, strong Raman signals are often observed for non-polar bonds. For this compound, Raman spectroscopy would be particularly useful for identifying the C-C backbone of the ethyl and oxane groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Urea) | Stretching | 3300 - 3500 | Medium to Strong |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=O (Urea) | Stretching | 1650 - 1680 | Strong |
| N-H (Urea) | Bending | 1550 - 1640 | Medium |
| C-N (Urea) | Stretching | 1400 - 1480 | Medium |
| C-O-C (Ether) | Stretching | 1050 - 1150 | Strong |
| Table 1: Predicted Infrared (IR) Absorption Bands for this compound. |
UV-Visible Spectroscopy for Electronic Transitions and Quantification
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy states. The urea chromophore in this compound is expected to exhibit a weak n → π* transition at a wavelength around 200-220 nm. While not highly specific for identification, UV-Visible spectroscopy is a valuable tool for the quantitative analysis of this compound in solution, provided that no other components in the mixture absorb at the same wavelength. The absorbance is directly proportional to the concentration of the compound, following the Beer-Lambert law, which allows for the creation of a calibration curve for quantification.
| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| Urea (C=O) | n → π* | ~200-220 | Low to Medium |
| Table 2: Predicted UV-Visible Absorption for this compound. |
Hyphenated Analytical Techniques for Complex Mixture Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound.
LC-MS and GC-MS for Reaction Monitoring and Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. It separates the components of a mixture using liquid chromatography, and then detects and identifies them based on their mass-to-charge ratio using mass spectrometry. LC-MS is highly effective for:
Reaction Monitoring: Tracking the progress of the synthesis of this compound by measuring the depletion of reactants and the formation of the product over time.
Impurity Profiling: Identifying and quantifying impurities in the final product, which is critical for quality control. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of the elemental composition of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): While this compound itself may not be sufficiently volatile or thermally stable for direct GC-MS analysis, this technique can be employed for the analysis of more volatile starting materials or potential impurities. Derivatization of the urea functionality could also be explored to increase its volatility and thermal stability for GC-MS analysis.
NMR-Based Hyphenated Techniques
Hyphenated techniques involving Nuclear Magnetic Resonance (NMR) spectroscopy, such as LC-NMR, provide unparalleled structural information about the components of a mixture. While technically demanding, LC-NMR can directly provide the ¹H and ¹³C NMR spectra of the separated compounds, including this compound and its impurities, allowing for unambiguous structure elucidation without the need for prior isolation. This is particularly valuable for identifying unknown impurities or degradation products.
Development and Validation of Analytical Procedures in Research Contexts
The development and validation of analytical procedures are essential to ensure that the obtained results are reliable, accurate, and reproducible. semanticscholar.orgresearchgate.netnih.govbenthamscience.com
Specificity, Sensitivity, and Linearity Determinations
Specificity: The specificity of an analytical method is its ability to accurately measure the analyte of interest in the presence of other components such as impurities, degradation products, or matrix components. For a chromatographic method like HPLC, specificity is typically demonstrated by showing that the peak corresponding to this compound is well-resolved from other peaks in the chromatogram. Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the analyte peak.
Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are crucial parameters for impurity profiling, where trace levels of unwanted substances need to be monitored.
Linearity: Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. To establish linearity, a series of standard solutions of this compound at different concentrations are analyzed. The response (e.g., peak area in chromatography) is then plotted against the concentration, and the linearity is evaluated by the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 1.
| Validation Parameter | Objective | Typical Method | Acceptance Criteria (Example) |
| Specificity | To ensure the signal is from the analyte only. | Analyze blank, placebo, and spiked samples. Peak purity analysis. | Analyte peak is well-resolved from others. Peak purity index > 0.99. |
| Sensitivity (LOD) | To determine the lowest detectable concentration. | Signal-to-noise ratio of 3:1. | S/N ≥ 3 |
| Sensitivity (LOQ) | To determine the lowest quantifiable concentration. | Signal-to-noise ratio of 10:1. | S/N ≥ 10 |
| Linearity | To demonstrate a proportional response to concentration. | Analysis of at least 5 concentrations. Linear regression analysis. | Correlation coefficient (r²) ≥ 0.99 |
| Table 3: Key Parameters for the Validation of an Analytical Method for this compound. |
Accuracy, Precision, and Robustness Assessments
The validation of an analytical method is a process that demonstrates its suitability for the intended purpose. numberanalytics.com Key parameters in this validation process are accuracy, precision, and robustness. While specific data for this compound is not publicly available, the principles of these assessments can be illustrated using data from analogous urea compounds analyzed by High-Performance Liquid Chromatography (HPLC), a common technique for such molecules. arlok.comsolubilityofthings.com
Accuracy
Accuracy reflects the closeness of the measured value to the true value. numberanalytics.com It is typically assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. For a method to be considered accurate, the recovery should be within an acceptable range, often 98-102% for drug substance analysis.
Illustrative Accuracy Data for a Urea Derivative using HPLC
| Spiked Concentration Level | Amount Added (mg/mL) | Amount Recovered (mg/mL) | Recovery (%) |
| Low | 0.08 | 0.079 | 98.75 |
| Medium | 0.10 | 0.101 | 101.00 |
| High | 0.12 | 0.119 | 99.17 |
Precision
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. numberanalytics.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: This evaluates the precision within the same laboratory but on different days, with different analysts, or on different equipment.
Reproducibility (Inter-laboratory Precision): This measures the precision between different laboratories.
Illustrative Precision Data for a Urea Derivative using HPLC
| Precision Level | Parameter | Concentration (mg/mL) | Measured Concentration (mg/mL) | RSD (%) |
| Repeatability | Analyst 1, Day 1, Instrument 1 (n=6) | 0.10 | 0.101, 0.100, 0.102, 0.101, 0.100, 0.101 | 0.7 |
| Intermediate Precision | Analyst 2, Day 2, Instrument 2 (n=6) | 0.10 | 0.102, 0.103, 0.101, 0.102, 0.103, 0.102 | 0.8 |
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. elementlabsolutions.com This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the mobile phase composition, pH, column temperature, and flow rate.
Illustrative Robustness Study for a Urea Derivative using HPLC
| Parameter Varied | Variation | Impact on Resolution | Impact on Tailing Factor |
| Mobile Phase Composition (Acetonitrile:Water) | 25:75 (v/v) ± 2% | No significant change | No significant change |
| pH of Aqueous Phase | 6.5 ± 0.2 | No significant change | No significant change |
| Column Temperature | 40°C ± 2°C | Minor, acceptable shift in retention time | No significant change |
| Flow Rate | 1.0 mL/min ± 0.1 mL/min | Minor, acceptable shift in retention time | No significant change |
Quality Control and Data Management in Research Laboratories
Effective quality control (QC) and data management are essential for maintaining the integrity and reproducibility of research findings. numberanalytics.com These systems ensure that analytical data is accurate, reliable, and traceable.
Quality Control
In a research laboratory setting, quality control involves a set of procedures to monitor the performance of an analytical method. nih.gov This includes:
System Suitability Testing: Performed before each analytical run to ensure the chromatographic system is performing adequately. Key parameters include resolution, tailing factor, and theoretical plates. arlok.com
Use of Control Samples: A well-characterized sample that is analyzed alongside the test samples to monitor the accuracy and precision of the method over time. Control charts are often used to visualize the performance and identify trends or deviations. researchgate.net
Calibration and Maintenance of Instruments: Regular calibration and preventative maintenance of analytical instruments, such as HPLC systems, are crucial to ensure their proper functioning. researchgate.net
Data Management
The vast amount of data generated in research laboratories necessitates a robust data management system. labmanager.com Effective data management practices include:
Electronic Lab Notebooks (ELNs) and Laboratory Information Management Systems (LIMS): These tools facilitate the organized recording of experimental procedures, results, and metadata. numberanalytics.com They help in ensuring data integrity and can streamline data review and reporting.
Data Storage and Security: Research data should be stored securely with regular backups to prevent loss. numberanalytics.com Access controls should be in place to protect sensitive information. Cloud-based storage solutions are increasingly being adopted for their accessibility and scalability. acdlabs.com
Data Integrity and Traceability: All data should be recorded in a way that is attributable, legible, contemporaneous, original, and accurate (ALCOA). This includes documenting any changes to the data and maintaining a clear audit trail.
Standardization of Data: Whenever possible, data should be collected and stored in a standardized format to facilitate sharing, comparison, and meta-analysis. labmanager.com
By implementing rigorous validation protocols and comprehensive quality control and data management systems, researchers can ensure the high quality of analytical data in the study of this compound and other chemical compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{2-[(Oxan-2-yl)oxy]ethyl}urea, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Start with 2-(oxan-2-yloxy)ethylamine and an isocyanate derivative. Use solvent systems like THF or DCM under inert conditions (N₂/Ar) to minimize side reactions .
- Step 2 : Monitor reaction progress via TLC or HPLC. Optimize temperature (typically 0–25°C) and stoichiometry (1:1.2 amine:isocyanate ratio) to reduce byproducts.
- Validation : Confirm product purity using ¹H/¹³C NMR (δ ~6.5–7.5 ppm for urea NH signals) and HPLC-MS (expected [M+H]⁺ ~229.2 g/mol).
- Table 1 : Example reaction optimization
| Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 25 | 68 | 92 |
| DCM | 0 | 85 | 98 |
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- X-ray crystallography : Use SHELX software for small-molecule refinement to resolve the oxane ring conformation and urea linkage geometry .
- FT-IR : Validate carbonyl (C=O) stretch at ~1640–1680 cm⁻¹ and NH stretches at ~3200–3400 cm⁻¹ .
Advanced Research Questions
Q. What mechanisms underlie the stability of this compound under varying pH and temperature conditions?
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation via LC-MS and quantify residual intact compound.
- Thermal Stability : Use DSC/TGA to assess decomposition temperatures. Oxane ring opening or urea hydrolysis are likely degradation pathways .
- Contradictions : Conflicting data may arise from solvent polarity (e.g., aqueous vs. organic media). Address via Arrhenius modeling to extrapolate shelf-life under storage conditions .
Q. How can computational methods predict the biological activity of this compound, and what validation experiments are required?
- In Silico Workflow :
- Docking Studies : Use AutoDock Vina to model interactions with urea transporters or enzymes (e.g., urease). Focus on hydrogen bonding with the oxane ether oxygen .
- ADMET Prediction : Employ SwissADME to assess solubility (LogP ~1.2–1.8) and blood-brain barrier permeability.
- Validation : Perform in vitro assays (e.g., urease inhibition IC₅₀) and compare with predicted binding affinities. Discrepancies may indicate unaccounted solvation effects .
Q. What strategies resolve contradictory spectral data (e.g., NMR splitting patterns) observed for this compound derivatives?
- Root Cause Analysis :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can distinguish conformational exchange vs. stereochemical impurities.
- Crystallography : Resolve ambiguous NOE signals by growing single crystals and refining via SHELXL .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- PPE : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
- Waste Disposal : Neutralize with dilute acetic acid before incineration. Avoid aqueous release due to potential ecotoxicity .
Data Reproducibility and Reporting
Q. How should researchers document synthetic and analytical data for peer-reviewed publication?
- Standards :
- Synthetic Procedures : Report exact stoichiometry, solvent grades, and purification methods (e.g., column chromatography Rf values).
- Spectra : Attach raw NMR/FTR files in supplementary materials. Use IUPAC nomenclature consistently .
- Checklist :
- Crystallographic data (CCDC deposition number).
- Biological assay protocols (e.g., MTT cytotoxicity testing parameters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
